Diethyl (2-Chloro-4-methylphenyl)phosphonate
Description
Diethyl (2-Chloro-4-methylphenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group attached to a substituted aromatic ring. Its structure includes a chlorine atom at the ortho position and a methyl group at the para position on the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of α-aminophosphonates and as a precursor for bioactive molecules, including anticancer agents . The chlorine and methyl substituents influence its electronic, steric, and solubility properties, distinguishing it from other phosphonate derivatives.
Properties
Molecular Formula |
C11H16ClO3P |
|---|---|
Molecular Weight |
262.67 g/mol |
IUPAC Name |
2-chloro-1-diethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C11H16ClO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZYMMHBXFIJDSKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)C)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-chloro-4-methylbenzyl chloride under basic conditions to yield the desired product .
Another method involves the palladium-catalyzed cross-coupling reaction. In this process, diethyl phosphonate reacts with 2-chloro-4-methylphenyl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate, under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Chloro-4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form the corresponding cyclohexyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Substitution: Formation of substituted phosphonates, such as diethyl (2-azido-4-methylphenyl)phosphonate.
Oxidation: Formation of diethyl (2-chloro-4-methylphenyl)phosphonic acid.
Reduction: Formation of diethyl (2-chloro-4-cyclohexylphenyl)phosphonate.
Scientific Research Applications
Diethyl (2-Chloro-4-methylphenyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the development of novel materials, including polymers and coatings, due to its ability to impart flame retardant properties.
Corrosion Inhibition: Studied for its effectiveness as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of diethyl (2-chloro-4-methylphenyl)phosphonate varies depending on its application:
Enzyme Inhibition: Acts by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering signal transduction pathways and modulating cellular responses.
Corrosion Inhibition: Adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Compounds
Substituent Effects on Reactivity and Stability
The position and nature of substituents on the aromatic ring significantly alter the chemical behavior of phosphonate esters. Below is a comparative analysis of key analogs:
Table 1: Structural and Reactivity Comparison
Key Observations :
- Electron-withdrawing groups (e.g., Cl): Increase electrophilicity at the phosphorus center, facilitating nucleophilic attacks in reactions like the Kabachnik–Fields synthesis of α-aminophosphonates .
- Electron-donating groups (e.g., CH3) : Improve solubility in polar solvents but reduce reactivity in condensation reactions .
Physicochemical Properties
- Lipophilicity : The 2-Cl/4-CH3 substitution balances hydrophobicity (logP ~2.5–3.0), making the compound suitable for cellular uptake. In contrast, alkylphosphonates like Diethyl hexadecylphosphonate exhibit logP >5, optimizing transdermal delivery .
- Thermal stability : Chlorinated derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to formyl-substituted analogs .
Biological Activity
Diethyl (2-Chloro-4-methylphenyl)phosphonate is an organophosphorus compound that has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClOP and a molecular weight of approximately 262.67 g/mol. Its structure features a diethyl phosphonate moiety linked to a 2-chloro-4-methylphenyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its role in drug development, particularly as an enzyme inhibitor in therapeutic contexts.
- Receptor Modulation : It interacts with cell surface receptors, altering signal transduction pathways and modulating cellular responses. This activity is significant for developing receptor-targeted therapies.
- Corrosion Inhibition : In materials science, it has been studied for its effectiveness as a corrosion inhibitor for metals in acidic environments, showcasing its versatility beyond biological applications.
Medicinal Chemistry
This compound is being investigated for its potential in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its applications include:
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : Research indicates that phosphonates can selectively target cancer cell lines while sparing normal cells. For instance, compounds similar to this compound have shown selective cytotoxicity towards T-lymphoblastic cell lines .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals how modifications to the this compound structure can influence its biological activity. For example, variations in the aromatic ring or substituents on the phosphonate group can enhance or diminish enzyme inhibition potency. Table 1 summarizes findings from recent studies:
| Compound Variation | IC Value (µM) | Biological Activity |
|---|---|---|
| This compound | 5.8 | Enzyme inhibitor |
| 2-Amino derivative | 3.0 | Enhanced receptor modulation |
| 4-Methoxy derivative | 0.29 | Improved potency against cancer cells |
Case Studies
- Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on purine nucleoside phosphorylase (PNP), a target in T-cell malignancies. The compound exhibited significant inhibitory activity with an IC value of 0.021 µM against human PNP, highlighting its potential in cancer therapy .
- Antibacterial Properties : In another investigation, derivatives of this compound were tested against various bacterial strains, demonstrating promising results against MRSA with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
